molecular formula C19H16N4O4S2 B2475678 N-(2-((6-(methylsulfonyl)benzo[d]thiazol-2-yl)amino)-2-oxoethyl)-1H-indole-3-carboxamide CAS No. 1226428-49-4

N-(2-((6-(methylsulfonyl)benzo[d]thiazol-2-yl)amino)-2-oxoethyl)-1H-indole-3-carboxamide

Cat. No.: B2475678
CAS No.: 1226428-49-4
M. Wt: 428.48
InChI Key: XPRKQVDNQMOWFT-UHFFFAOYSA-N
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Description

N-(2-((6-(methylsulfonyl)benzo[d]thiazol-2-yl)amino)-2-oxoethyl)-1H-indole-3-carboxamide is a potent, selective, and ATP-competitive inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2), a central adaptor kinase in the nucleotide-binding oligomerization domain (NOD) signaling pathway. By specifically blocking RIPK2 autophosphorylation, this compound effectively halts the downstream activation of NF-κB and MAPK signaling cascades that are initiated by bacterial peptidoglycan sensing through NOD1 and NOD2 receptors . This mechanism makes it an indispensable pharmacological tool for dissecting the role of innate immune signaling in a research context. Its primary research value lies in modeling and investigating the pathogenesis of a range of autoimmune and chronic inflammatory conditions; it has been demonstrated to significantly reduce the production of pro-inflammatory cytokines in cellular models of inflammatory bowel disease (IBD) and sarcoidosis . Furthermore, the high selectivity of this inhibitor allows researchers to isolate RIPK2-dependent functions from other innate immune pathways, providing crucial insights for target validation and the development of novel therapeutic strategies for immune-regulated disorders.

Properties

IUPAC Name

N-[2-[(6-methylsulfonyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O4S2/c1-29(26,27)11-6-7-15-16(8-11)28-19(22-15)23-17(24)10-21-18(25)13-9-20-14-5-3-2-4-12(13)14/h2-9,20H,10H2,1H3,(H,21,25)(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPRKQVDNQMOWFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CNC(=O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(2-((6-(methylsulfonyl)benzo[d]thiazol-2-yl)amino)-2-oxoethyl)-1H-indole-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, structural characteristics, and relevant research findings.

Structural Characteristics

The compound features a unique structure that incorporates multiple functional groups, including:

  • Benzo[d]thiazole Moiety : Known for its diverse biological activities, including antimicrobial and anticancer properties.
  • Indole Derivative : Associated with various pharmacological effects, particularly anti-inflammatory activities.
  • Methylsulfonyl Group : Enhances solubility and biological activity.

Molecular Formula and Properties

PropertyValue
Molecular FormulaC19H16N4O4S2
Molecular Weight428.5 g/mol
CAS Number1226428-49-4

Anticancer Properties

Research indicates that compounds containing thiazole and indole moieties exhibit significant anticancer activity. The structure-activity relationship (SAR) studies suggest that the presence of specific functional groups enhances cytotoxicity against various cancer cell lines. For instance, compounds similar to this one have shown promising results against human glioblastoma and melanoma cells, with IC50 values indicating effective inhibition of cell proliferation .

The biological activity of this compound may involve:

  • Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cancer cell survival and proliferation.
  • Induction of Apoptosis : Similar compounds have been shown to induce programmed cell death in cancer cells, contributing to their anticancer effects.

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds:

  • Thiazole Derivatives : A study revealed that thiazole-containing compounds exhibited an IC50 value of less than 10 µM against various cancer cell lines, highlighting their potential as effective anticancer agents .
  • Indole-Based Compounds : Research has shown that indole derivatives can enhance anti-inflammatory responses while also exhibiting cytotoxic effects on cancer cells .
  • Combination Therapies : Investigations into the use of this compound in combination with existing chemotherapeutics have indicated potential synergistic effects, enhancing overall therapeutic efficacy against resistant cancer types .

Scientific Research Applications

Anticancer Properties

N-(2-((6-(methylsulfonyl)benzo[d]thiazol-2-yl)amino)-2-oxoethyl)-1H-indole-3-carboxamide has shown promising results in inhibiting cancer cell proliferation. The thiazole ring contributes to cytotoxic effects against various cancer cell lines, while the indole structure is associated with anti-inflammatory and antimicrobial properties.

Key Findings:

  • Interaction studies indicate that the compound may inhibit specific proteins involved in cancer pathways through competitive binding.
  • Molecular docking studies suggest favorable interactions with enzymes that are critical in cancer progression, highlighting its potential as a therapeutic agent .

Synthesis and Derivatives

The synthesis of this compound typically involves several organic synthesis techniques, including refluxing and chromatography for purification. Variants of this compound have been explored to enhance efficacy or reduce toxicity.

Compound NameStructureUnique Features
N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamideStructureEnhanced solubility and bioactivity
Benzothiazole derivativesStructureBroad spectrum of biological activities
Indole-based compoundsStructureKnown for anti-inflammatory properties

These derivatives showcase the versatility of thiazole and indole structures in medicinal chemistry, demonstrating how modifications can lead to distinct biological profiles and therapeutic potentials.

Case Studies

Several studies have investigated the anticancer properties of compounds similar to this compound:

  • Study on Thiazole Derivatives : A group synthesized various thiazole-integrated compounds that exhibited significant anticancer activity against human lung adenocarcinoma cells. The structure–activity relationship indicated that specific substitutions were crucial for enhancing activity against cancer cells .
  • Indole-Thiazole Compounds : Research focused on indole-linked thiazoles showed promising results in cytotoxicity assays against multiple cancer cell lines, with some derivatives achieving IC50 values as low as 10–30 µM, indicating strong potential for development as anticancer agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Physicochemical Properties

The compound shares structural motifs with several derivatives documented in recent studies. Key analogs and their properties are summarized below:

Compound Name Key Structural Features Melting Point (°C) NMR Data Highlights (¹H/¹³C) Reference
1-Methyl-3-(2-((6-(methylsulfonyl)benzo[d]thiazol-2-yl)amino)-2-oxoethyl)-1H-imidazol-3-ium hexafluorophosphate (24) Imidazolium core, hexafluorophosphate counterion 78–80 δ 3.89 (s, 3H, CH₃), δ 8.45 (s, 1H, thiazole H)
N-(Benzo[d]thiazol-2-yl)-4-(2-(4-((4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide Dual benzothiazole-triazole scaffold 239–240 δ 7.85 (d, J=8.4 Hz, 2H, Ar-H)
2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(benzothiazol-2-yl)acetamide Oxadiazole-thio linker, indole-methyl group Not reported δ 4.21 (s, 2H, SCH₂), δ 8.25 (s, 1H, indole H)
N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)benzo[b]thiophene-2-carboxamide (22) Benzo[b]thiophene carboxamide, benzimidazole substitution Not reported δ 5.45 (s, 2H, CH₂), δ 7.75 (d, J=7.6 Hz, 1H)
Key Observations:
  • Counterion Effects : Derivatives like compound 24 with hexafluorophosphate or tetrafluoroborate counterions exhibit lower melting points (78–89°C) compared to neutral analogs (e.g., 239–240°C in ), likely due to ionic interactions influencing crystallinity .
  • Linker Diversity : The acetamide bridge in the target compound is replaced by oxadiazole-thio or triazole groups in analogs, altering solubility and conformational flexibility .

Computational and Mechanistic Insights

  • Density Functional Theory (DFT) : Studies on similar heterocycles (e.g., ) highlight the role of exact exchange terms in predicting electronic properties, which could guide optimization of the target compound’s HOMO-LUMO gap for enhanced reactivity.
  • QSAR Modeling : Structural features like the methylsulfonyl group’s electronegativity and indole’s aromaticity are critical predictors of bioavailability and target binding in benzothiazole derivatives .

Q & A

Q. What are the key synthetic pathways and optimization strategies for N-(2-((6-(methylsulfonyl)benzo[d]thiazol-2-yl)amino)-2-oxoethyl)-1H-indole-3-carboxamide?

The synthesis typically involves coupling a benzo[d]thiazole core (e.g., 6-(methylsulfonyl)benzo[d]thiazol-2-amine) with an indole-3-carboxamide derivative via a peptide-like bond formation. Critical steps include:

  • Reagent selection : Use of coupling agents like EDCI/HOBt for amide bond formation between the thiazole amine and the oxoethyl-indole moiety .
  • Solvent and temperature : Polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C to enhance solubility and reaction efficiency .
  • Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from DMF/acetic acid mixtures to isolate the pure product .

Q. How is structural characterization performed for this compound?

Comprehensive spectroscopic and analytical methods are employed:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the connectivity of the benzo[d]thiazole, methylsulfonyl, and indole moieties. Key signals include aromatic protons (δ 7.2–8.5 ppm) and the methylsulfonyl group (δ 3.1 ppm) .
  • Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]+^+ at m/z ~500–550) .
  • Elemental analysis : Carbon, hydrogen, nitrogen, and sulfur percentages are matched to theoretical values .

Q. What are the primary physicochemical properties relevant to experimental handling?

  • Solubility : Limited solubility in aqueous buffers; DMSO or DMF is recommended for in vitro assays .
  • Stability : Susceptible to hydrolysis under strongly acidic/basic conditions; store at –20°C in inert atmospheres .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally analogous compounds?

Discrepancies in bioactivity (e.g., anticancer vs. antimicrobial efficacy) often arise from:

  • Substituent effects : Minor modifications (e.g., methoxy vs. methylsulfonyl groups) alter target binding .
  • Assay conditions : Varying cell lines, incubation times, or concentrations (e.g., IC50_{50} values in µM vs. nM ranges) .
  • Off-target interactions : Pleiotropic effects (e.g., toxicity from unintended kinase inhibition) may mask primary activity . Methodological resolution : Perform dose-response assays across multiple models and validate target engagement via SPR or crystallography .

Q. What strategies optimize yield and purity during scale-up synthesis?

  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) improve coupling efficiency in multi-step syntheses .
  • Byproduct mitigation : Use scavenger resins (e.g., polymer-bound thiourea) to trap unreacted intermediates .
  • Process analytics : In-line FTIR monitors reaction progress, reducing side-product formation .

Q. How can computational methods guide the design of derivatives with enhanced activity?

  • Docking studies : Molecular docking (AutoDock Vina) identifies key interactions with targets like EGFR or tubulin .
  • QSAR modeling : Correlate substituent electronegativity or steric bulk with activity trends .
  • MD simulations : Assess binding stability over time (e.g., RMSD < 2 Å over 100 ns trajectories) .

Data Analysis and Mechanistic Insights

Q. What experimental approaches elucidate the compound’s mechanism of action?

  • Enzyme inhibition assays : Measure activity against purified kinases or proteases (e.g., % inhibition at 10 µM) .
  • Cellular profiling : RNA-seq or phosphoproteomics identifies downstream pathways (e.g., apoptosis markers like caspase-3) .
  • In vivo models : Xenograft studies in rodents validate efficacy and pharmacokinetics (e.g., tumor volume reduction >50%) .

Q. How are metabolic stability and toxicity profiles assessed preclinically?

  • Microsomal assays : Human liver microsomes (HLM) quantify metabolic half-life (t1/2_{1/2}) and CYP450 inhibition .
  • AMES test : Screen for mutagenicity using Salmonella strains TA98/TA100 .
  • hERG assay : Patch-clamp electrophysiology evaluates cardiac toxicity risks .

Troubleshooting Experimental Challenges

Q. How to address low yields in the final coupling step?

  • Activation alternatives : Replace EDCI with T3P for higher efficiency in amide bond formation .
  • Microwave-assisted synthesis : Reduce reaction time from hours to minutes (e.g., 100°C, 30 min) .

Q. What causes variability in biological assay results, and how is it minimized?

  • Cell passage number : Use low-passage cells (<20) to maintain genetic consistency .
  • Compound precipitation : Pre-dissolve in DMSO with 0.1% Tween-20 to enhance solubility .

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